molecular formula C21H21Cl2N5O3S B11311469 2,5-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

2,5-dichloro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11311469
M. Wt: 494.4 g/mol
InChI Key: PWBGEWSKGQDVDE-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the sulfonation of the benzene ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical research.

    Medicine: The compound’s sulfonamide structure suggests potential antimicrobial and anti-inflammatory properties, which are being explored for therapeutic applications.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
  • 2,5-Dichloro-N-(4-{[6-methyl-2-(piperidin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide
  • 2,5-Dichloro-N-(4-{[6-methyl-2-(pyrrolidin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide

Uniqueness

The uniqueness of 2,5-dichloro-N-(4-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide lies in its specific chemical structure, which allows it to interact with a wide range of molecular targets. The presence of the morpholine group, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21Cl2N5O3S

Molecular Weight

494.4 g/mol

IUPAC Name

2,5-dichloro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C21H21Cl2N5O3S/c1-14-12-20(26-21(24-14)28-8-10-31-11-9-28)25-16-3-5-17(6-4-16)27-32(29,30)19-13-15(22)2-7-18(19)23/h2-7,12-13,27H,8-11H2,1H3,(H,24,25,26)

InChI Key

PWBGEWSKGQDVDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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